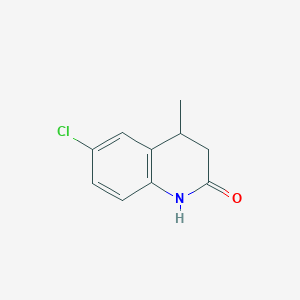

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound might be used in the synthesis of other complex molecules or as an intermediate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, density, and pKa, can provide valuable information about its behavior under different conditions. Unfortunately, the specific physical and chemical properties of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” are not provided in the available resources .Applications De Recherche Scientifique

Environmental Applications and Degradation Studies

Research has identified "2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-" and its analogues as degradation products of methylquinolines in contaminated groundwater, with a particular focus on their formation under various redox conditions. A study by Reineke et al. (2008) highlighted the degradation of methyl- and hydroxy-methyl-substituted quinolines, including 2(1H)-quinolinone analogues, under sulfate-reducing conditions, revealing significant environmental persistence and transformation pathways. These findings are crucial for understanding pollutant behavior in tar oil-contaminated sites and developing remediation strategies (Reineke, Preiss, Elend, & Hollender, 2008).

Synthetic Chemistry and New Compounds Development

In synthetic chemistry, these compounds serve as intermediates for the synthesis of novel derivatives with potential applications in drug development and materials science. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone has been explored by Abass (2000), showcasing the versatility of quinolinone scaffolds in organic synthesis and the potential for discovering new biologically active compounds (Abass, 2000).

Medicinal Chemistry and Biological Activity

The "2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-" scaffold is also present in compounds with significant biological activities, including potential antitumor effects. Venet et al. (2003) described the development of a farnesyl protein transferase inhibitor, showcasing the importance of the quinolinone core in medicinal chemistry for cancer therapy (Venet, End, & Angibaud, 2003). Additionally, the synthesis and characterization of 4-hydroxy quinolinone derivatives as antioxidants in lubricating greases by Hussein, Ismail, and El-Adly (2016) highlight the compound's utility beyond pharmaceuticals, demonstrating its role in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Mécanisme D'action

Target of Action

It’s structurally similar to other quinoline derivatives, which are known to interact with various biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, interaction with cell receptors, and disruption of cell membrane integrity .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and cell cycle regulation .

Pharmacokinetics

It’s known that the compound has a boiling point of 4988±450 °C and a density of 1384, which may influence its bioavailability .

Result of Action

Quinoline derivatives are known to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

Propriétés

IUPAC Name |

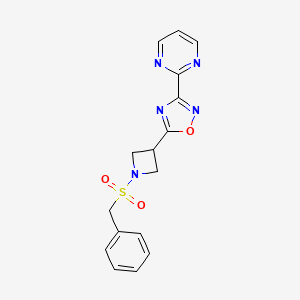

6-chloro-4-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKBUVFYSCPEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)

![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)

![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)

![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)